1-(3-chloro-4-methylphenyl)-3-methyl-1H-pyrazol-5-amine
Overview
Description
1-(3-Chloro-4-methylphenyl)-3-methyl-1H-pyrazol-5-amine is an organic compound with a unique structure that includes a pyrazole ring substituted with a 3-chloro-4-methylphenyl group and a methyl group
Scientific Research Applications
1-(3-Chloro-4-methylphenyl)-3-methyl-1H-pyrazol-5-amine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It is explored for its potential use in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: Researchers investigate its biological activity, including its potential as an antimicrobial or anticancer agent.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex organic molecules.
Preparation Methods
The synthesis of 1-(3-chloro-4-methylphenyl)-3-methyl-1H-pyrazol-5-amine typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-4-methylphenylhydrazine and ethyl acetoacetate.
Cyclization Reaction: The hydrazine reacts with ethyl acetoacetate under acidic conditions to form the pyrazole ring.
Substitution Reaction: The resulting pyrazole derivative undergoes further substitution reactions to introduce the 3-chloro-4-methylphenyl group and the methyl group at the appropriate positions.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-(3-Chloro-4-methylphenyl)-3-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Mechanism of Action
The mechanism of action of 1-(3-chloro-4-methylphenyl)-3-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may bind to enzyme active sites or receptor binding pockets, inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(3-Chloro-4-methylphenyl)-3-methyl-1H-pyrazol-5-amine can be compared with similar compounds such as:
1-(3-Chloro-4-methylphenyl)-3-methyl-urea: This compound shares the 3-chloro-4-methylphenyl group but differs in the presence of a urea moiety instead of a pyrazole ring.
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound contains a thiazole ring and a 4-fluorophenyl group, highlighting the diversity in chemical structures that can be derived from similar starting materials.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(3-chloro-4-methylphenyl)-5-methylpyrazol-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3/c1-7-3-4-9(6-10(7)12)15-11(13)5-8(2)14-15/h3-6H,13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQSIXJBWUWRVKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=CC(=N2)C)N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90359059 | |
Record name | 1-(3-chloro-4-methylphenyl)-3-methyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90359059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
866472-29-9 | |
Record name | 1-(3-chloro-4-methylphenyl)-3-methyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90359059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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